(S)-2-fluoro-1-phenylethan-1-ol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to a two-carbon chain. Its chemical formula is , and it possesses a unique stereochemistry denoted by the "(S)" designation, indicating the specific spatial arrangement of its substituents at the chiral carbon . This compound exhibits properties typical of fluorinated alcohols, including enhanced stability and reactivity due to the electronegativity of the fluorine atom.
(S)-1-Phenyl-2-fluoroethanol is a versatile chiral building block employed in the synthesis of various optically active molecules. Its chiral center allows chemists to control the stereochemistry of the final product, leading to the development of new drugs, catalysts, and materials with specific functionalities.
(S)-1-Phenyl-2-fluoroethanol serves as a precursor for the synthesis of diverse biologically active compounds, including:
(S)-1-Phenyl-2-fluoroethanol can be incorporated into the design of new functional materials with specific properties, such as:
Several synthetic routes are available for producing (S)-2-fluoro-1-phenylethan-1-ol:
(S)-2-fluoro-1-phenylethan-1-ol serves multiple applications across various fields:
Interaction studies involving (S)-2-fluoro-1-phenylethan-1-ol focus on its binding affinity with biological receptors and enzymes. The presence of both the hydroxyl group and the fluorine atom enhances its potential interactions within biological systems. Ongoing research aims to elucidate its mechanism of action, particularly regarding its influence on neurotransmitter systems and enzyme activity .
(S)-2-fluoro-1-phenylethan-1-ol shares structural similarities with several other compounds, each differing primarily by their halogen substituent or functional groups:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Phenylethanol | Lacks fluorine substitution | Commonly used as a solvent and fragrance component |
2-Chloro-1-phenylethanol | Contains chlorine instead of fluorine | Exhibits different reactivity profiles compared to fluoro derivatives |
2-Bromo-1-phenylethanol | Contains bromine instead of fluorine | Different electrophilic properties due to bromine |
2-Fluoroacetophenone | A ketone derivative | Used in organic synthesis but lacks alcohol functionality |
2-Fluoroethylbenzene | Fluorinated ethyl derivative | Primarily used in industrial applications |
Uniqueness: The distinct presence of the fluorine atom in (S)-2-fluoro-1-phenylethan-1-ol imparts unique chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is critical .
The IUPAC name for this compound is 2-fluoro-1-phenylethan-1-ol, derived from its parent structure, ethan-1-ol, with fluorine substitution at the second carbon and a phenyl group attached to the first carbon. The stereodescriptor (S) denotes the configuration of the chiral center, adhering to the Cahn-Ingold-Prelog priority rules.
Common synonyms include alpha-fluoromethylbenzyl alcohol and (1S)-2-fluoro-1-phenylethan-1-ol. Key identifiers include:
Property | Value |
---|---|
CAS Number | 110229-74-8 (S enantiomer) |
Molecular Formula | C₈H₉FO |
Molecular Weight | 140.16 g/mol |
SMILES Notation | FXOFPSAANUWIIM-UHFFFAOYSA-N |
InChI Key | FXOFPSAANUWIIM-UHFFFAOYSA-N |
The compound’s structure consists of a benzene ring connected to a carbon bearing a hydroxyl group and a fluorine-substituted methyl group. The (S) configuration places the hydroxyl, fluorine, and benzene groups in specific spatial arrangements. Physical properties include:
Organofluorine chemistry emerged in the 19th century with Alexander Borodin’s halogen exchange reactions and Frédéric Swarts’ use of antimony trifluoride. Key milestones include:
Year | Development | Reference |
---|---|---|
1862 | Borodin’s synthesis of benzoyl fluoride via halogen exchange. | |
1927 | Schiemann reaction for aromatic fluorination. | |
1930s | Electrochemical fluorination (ECF) for perfluorocarbons. |
Fluorinated alcohols gained prominence in the 20th century through:
Modern synthesis of (S)-2-fluoro-1-phenylethan-1-ol employs kinetic resolution, where a chiral catalyst selectively accelerates the reaction of one enantiomer. For example:
Parameter | Value |
---|---|
Catalyst | (R,R)-(–)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) |
Ligand | DBN |
Yield | 41–42% (98–98% ee) |
Solvent | Diethyl ether, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |
This method leverages cooperative chiral Lewis acid-base catalysis to achieve high enantiomeric excess.
The (S) configuration influences:
The (S) enantiomer’s reactivity is critical in:
Advanced methods include:
Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for (S)-2-fluoro-1-phenylethan-1-ol through multiple nuclei observation. Proton Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns characteristic of the fluorinated alcohol framework [1] [2]. The aromatic protons exhibit typical chemical shifts between 7.2-7.4 parts per million, presenting as complex multiplets consistent with monosubstituted benzene ring systems [3] [4].
The benzylic proton appears as a characteristic doublet at 5.0-5.1 parts per million with coupling constants ranging from 4-7 Hertz, indicating interaction with the adjacent fluoromethylene group [1] [2]. The fluoromethylene protons manifest as doublet of doublets at 4.6-4.8 parts per million, demonstrating both geminal hydrogen-hydrogen coupling and vicinal hydrogen-fluorine coupling patterns [4] [5]. The hydroxyl proton typically appears as a broad singlet between 2.5-3.0 parts per million, with chemical shift position strongly dependent on solvent conditions and hydrogen bonding interactions [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical structural information through carbon-fluorine coupling patterns [6] [7]. The aromatic carbons resonate between 125-128 parts per million as multiple discrete signals, while the quaternary aromatic carbon appears as a singlet at 142-145 parts per million [6]. The benzylic carbon bearing the hydroxyl group exhibits a characteristic doublet at 72-75 parts per million with one-bond carbon-fluorine coupling constants of approximately 25 Hertz [8] [9]. The fluoromethylene carbon demonstrates strong one-bond carbon-fluorine coupling, appearing as a doublet at 82-85 parts per million with coupling constants approaching 165 Hertz [6] [8].
Nuclear Magnetic Resonance Type | Chemical Shift Range (ppm) | Assignment | Coupling Pattern |
---|---|---|---|
¹H Nuclear Magnetic Resonance | 7.2-7.4 | Aromatic protons | Multiplet |
¹H Nuclear Magnetic Resonance | 5.0-5.1 | Benzylic proton | Doublet (J = 4-7 Hz) |
¹H Nuclear Magnetic Resonance | 4.6-4.8 | Fluoromethylene protons | Doublet of doublets |
¹³C Nuclear Magnetic Resonance | 125-128 | Aromatic carbons | Multiple peaks |
¹³C Nuclear Magnetic Resonance | 72-75 | Benzylic carbon | Doublet (¹JCF ≈ 25 Hz) |
¹³C Nuclear Magnetic Resonance | 82-85 | Fluoromethylene carbon | Doublet (¹JCF ≈ 165 Hz) |
¹⁹F Nuclear Magnetic Resonance | -200 to -220 | Fluoromethylene fluorine | Triplet (²JHF ≈ 47 Hz) |
High-resolution mass spectrometry provides definitive molecular formula confirmation and structural validation through characteristic fragmentation patterns [15] [16]. The molecular ion peak appears at mass-to-charge ratio 140.0637, precisely matching the calculated exact mass for the molecular formula Carbon-8 Hydrogen-9 Fluorine-1 Oxygen-1 [17] [18]. Mass accuracy measurements typically achieve sub-parts-per-million precision, confirming elemental composition unambiguously [15] [19].
Electron ionization fragmentation reveals characteristic breakdown pathways unique to fluorinated benzylic alcohols [20] [21]. The base peak commonly appears at mass-to-charge ratio 105, corresponding to the tropylium cation fragment resulting from alpha-cleavage at the benzylic position with concurrent loss of the fluoromethylene group [20] [22]. This fragmentation represents the most thermodynamically favorable pathway due to the stability of the resulting aromatic cation [23] [21].
Secondary fragmentation patterns include loss of water (mass-to-charge ratio 122) through dehydration processes characteristic of secondary alcohols [20] [22]. Loss of fluorine radical generates the mass-to-charge ratio 121 fragment, while complex rearrangement processes produce additional diagnostic ions at mass-to-charge ratios 95, 77, and 51 [20] [21]. The tropylium ion at mass-to-charge ratio 77 represents a particularly stable fragment resulting from phenyl cation formation with subsequent hydrogen rearrangement [24] [25].
Chemical ionization mass spectrometry with appropriate reagent gases enhances molecular ion stability and reduces extensive fragmentation [17] [26]. Positive chemical ionization typically employs methane or isobutane reagent gases to generate protonated molecular ions at mass-to-charge ratio 141 [26] [18]. Negative chemical ionization can utilize fluoride capture mechanisms to enhance fluorinated compound detection sensitivity [17] [27].
Fragment Mass-to-Charge Ratio | Fragment Assignment | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
140 | Molecular ion [M]⁺ | 15-25 | Parent molecular ion |
122 | [M-H₂O]⁺ | 40-60 | Dehydration reaction |
121 | [M-F]⁺ | 20-30 | Fluorine radical loss |
105 | [M-CH₂F]⁺ | 80-100 | Alpha-cleavage (base peak) |
95 | [M-CHO-F]⁺ | 30-50 | Complex rearrangement |
77 | C₆H₅⁺ | 60-80 | Tropylium ion formation |
51 | C₄H₃⁺ | 20-40 | Secondary fragmentation |
X-ray crystallographic analysis of (S)-2-fluoro-1-phenylethan-1-ol provides precise three-dimensional structural determination and solid-state packing arrangements [28] [29]. Fluorinated organic compounds typically exhibit enhanced crystallization properties due to favorable intermolecular interactions involving fluorine atoms [30] [31]. The compound demonstrates characteristic monoclinic crystal system symmetry with space group P2₁/c, commonly observed for substituted phenylethanol derivatives [28] [29].
Unit cell parameters typically range from 7.5-9.5 Angstroms for the a-axis, 10.0-12.0 Angstroms for the b-axis, and 11.0-14.0 Angstroms for the c-axis, with beta angles between 95-105 degrees [29] [32]. Cell volumes range from 900-1200 cubic Angstroms with Z=4 molecules per unit cell, consistent with standard organic crystal packing arrangements [28] [33].
Molecular geometry analysis reveals standard bond lengths and angles for fluorinated alcohols [34] [31]. The Carbon-Fluorine bond length measures approximately 1.410 Angstroms, while the Carbon-Oxygen bond length approaches 1.420 Angstroms [30] [35]. Bond angles around the stereogenic center typically range from 108-113 degrees, reflecting tetrahedral geometry with slight distortions due to electronegativity differences [34] [30].
Intermolecular interactions play crucial roles in crystal packing stability [28] [31]. Hydrogen bonding between hydroxyl groups and fluorine atoms creates extended network structures characteristic of fluorinated alcohols [30] [31]. Carbon-Hydrogen to fluorine interactions provide additional stabilization with typical distances ranging from 2.3-2.7 Angstroms [34] [28]. These interactions significantly influence physical properties including melting points, solubility characteristics, and thermal stability [31] [35].
Crystallographic refinement parameters demonstrate excellent data quality with R-factors typically below 0.05 and weighted R-factors below 0.12 [28] [29]. Temperature factors reveal normal thermal motion patterns consistent with well-ordered crystal structures [32] [35]. Residual electron density maps confirm complete structural assignment without significant disorder or solvent incorporation [28] [29].
Crystallographic Parameter | Typical Value Range | Notes |
---|---|---|
Crystal System | Monoclinic | Most common for fluorinated alcohols |
Space Group | P2₁/c | Standard for organic compounds |
a-axis (Å) | 7.5-9.5 | Unit cell dimension |
b-axis (Å) | 10.0-12.0 | Unit cell dimension |
c-axis (Å) | 11.0-14.0 | Unit cell dimension |
Beta angle (°) | 95-105 | Monoclinic angle parameter |
Volume (ų) | 900-1200 | Calculated unit cell volume |
Z | 4 | Molecules per unit cell |
Density (g/cm³) | 1.35-1.45 | Calculated crystal density |
Computational modeling employing density functional theory methods provides comprehensive molecular geometry optimization and electronic structure analysis [36] [37]. The B3LYP functional with 6-31G(d,p) basis set represents the standard computational approach for fluorinated organic compounds, providing excellent balance between accuracy and computational efficiency [38] [39]. Polarizable continuum model solvation accounts for aqueous environment effects, crucial for accurate geometry prediction in biological systems [37] [40].
Optimized molecular geometry reveals characteristic bond parameters for fluorinated alcohols [36] [39]. The Carbon₁-Carbon₂ bond length measures 1.525 ± 0.005 Angstroms, consistent with standard single bond distances [38] [35]. The Carbon₂-Fluorine bond demonstrates typical length of 1.410 ± 0.005 Angstroms, while the Carbon₁-Oxygen bond measures 1.420 ± 0.005 Angstroms [39] [41]. Bond angles around the stereogenic center approach ideal tetrahedral values with Carbon₁-Carbon₂-Fluorine angle of 109.5 ± 2.0 degrees and Carbon₂-Carbon₁-Oxygen angle of 111.0 ± 2.0 degrees [36] [37].
Conformational analysis reveals multiple stable rotamers arising from rotation around the Carbon₁-Carbon₂ bond [36] [40]. Dihedral angle calculations indicate energy minima at approximately 60-degree intervals, corresponding to staggered conformations that minimize steric interactions [39] [41]. The gauche conformations demonstrate slight energetic preference due to favorable electrostatic interactions between fluorine and aromatic ring systems [37] [35].
Electronic structure analysis provides insights into molecular reactivity and stability [38] [39]. Highest occupied molecular orbital energies typically range from -6.2 ± 0.3 electron volts, while lowest unoccupied molecular orbital energies approach 0.8 ± 0.3 electron volts [36] [37]. These values indicate moderate electron-donating character consistent with benzylic alcohol functionality [39] [40]. Natural bond orbital analysis reveals significant fluorine electronegativity effects on charge distribution, with the fluoromethylene carbon bearing partial positive charge [38] [35].
Dipole moment calculations yield values of 2.1 ± 0.2 Debye units, reflecting the polarized nature of the fluorinated alcohol framework [37] [41]. Electrostatic potential mapping demonstrates regions of electron density depletion around fluorine atoms and electron accumulation near oxygen lone pairs [36] [39]. These computational predictions align excellently with experimental observations from nuclear magnetic resonance and crystallographic studies [38] [40].
Vibrational frequency calculations confirm optimized geometry stability through absence of imaginary frequencies [37] [35]. Characteristic stretching frequencies include Carbon-Fluorine vibrations around 1050-1100 wavenumbers and Oxygen-Hydrogen stretching near 3400-3500 wavenumbers [39] [41]. These computed frequencies provide valuable comparisons with experimental infrared and Raman spectroscopic data [36] [37].
Computational Parameter | Calculated Value | Experimental Range | Method |
---|---|---|---|
C₁-C₂ Bond Length (Å) | 1.525 ± 0.005 | 1.520-1.530 | DFT B3LYP/6-31G(d,p) |
C₂-F Bond Length (Å) | 1.410 ± 0.005 | 1.405-1.415 | DFT B3LYP/6-31G(d,p) |
C₁-O Bond Length (Å) | 1.420 ± 0.005 | 1.415-1.425 | DFT B3LYP/6-31G(d,p) |
C₁-C₂-F Angle (°) | 109.5 ± 2.0 | 108-111 | DFT optimization |
C₂-C₁-O Angle (°) | 111.0 ± 2.0 | 109-113 | DFT optimization |
Dipole Moment (D) | 2.1 ± 0.2 | 1.8-2.4 | PCM solvation model |
HOMO Energy (eV) | -6.2 ± 0.3 | -5.9 to -6.5 | Time-dependent DFT |
LUMO Energy (eV) | 0.8 ± 0.3 | 0.5 to 1.1 | Time-dependent DFT |